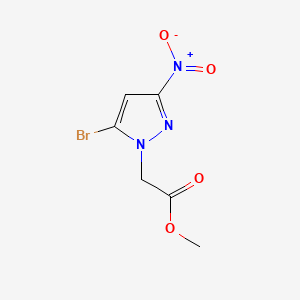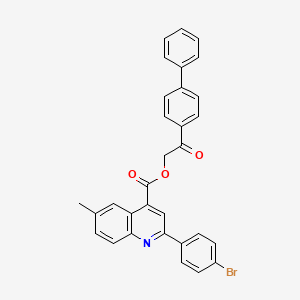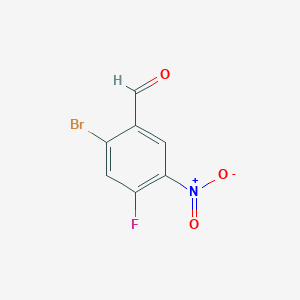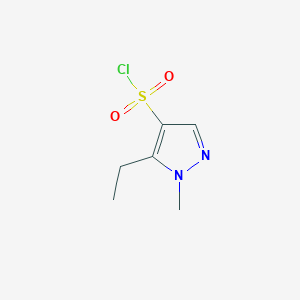![molecular formula C23H30N2O4S B12470092 3-(azepan-1-ylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B12470092.png)
3-(azepan-1-ylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(azepan-1-ylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide is a complex organic compound that features a benzamide core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common route involves the sulfonylation of azepane followed by coupling with a benzamide derivative. The reaction conditions often include the use of strong bases and solvents like dichloromethane or dimethylformamide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(azepan-1-ylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(azepan-1-ylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(azepan-1-ylsulfonyl)-5-bromopyridin-4-ol
- (E)-3-(3-(azepan-1-ylsulfonyl)-4-methoxyphenyl)acrylic acid
- 2-[[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]methyl]benzo[de]isoquinoline-1,3-dione
Uniqueness
3-(azepan-1-ylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring and the methoxyphenyl group provides a unique structural framework that can be exploited for various applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C23H30N2O4S |
|---|---|
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
3-(azepan-1-ylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C23H30N2O4S/c1-18-7-10-20(17-22(18)30(27,28)25-15-5-3-4-6-16-25)23(26)24-14-13-19-8-11-21(29-2)12-9-19/h7-12,17H,3-6,13-16H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
ONKXYLRRHATIDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(C=C2)OC)S(=O)(=O)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide](/img/structure/B12470009.png)
![Naphtho[1,2-d][1,3]oxazol-2-ol](/img/structure/B12470010.png)

![N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine](/img/structure/B12470027.png)


![9-(4-chlorophenyl)-6-(1H-indol-3-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B12470038.png)
![N-(4-{5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B12470043.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide](/img/structure/B12470049.png)
![3-chloro-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12470062.png)



